6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that incorporates multiple bioactive moieties. The compound features a thiazolo[4,5-c]pyridine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the initial formation of the thiazolo[4,5-c]pyridine core through the annulation of a thiazole ring to a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the multi-step process. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, and proliferation . By binding to the active site of PI3K, the compound disrupts the signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo-pyridine core and exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These derivatives also contain a thiazole ring and are known for their diverse biological activities.
Uniqueness
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of bioactive moieties, which confer distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
6-phenyl-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-20-7-6-17(15-4-2-1-3-5-15)24-26(20)16-9-12-25(13-10-16)21-23-18-14-22-11-8-19(18)28-21/h1-8,11,14,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHRPKLDCPGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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